Product packaging for methyl 2-(9H-fluoren-9-yl)acetate(Cat. No.:CAS No. 174770-81-1)

methyl 2-(9H-fluoren-9-yl)acetate

Cat. No.: B064798
CAS No.: 174770-81-1
M. Wt: 238.28 g/mol
InChI Key: LZTQKAIVLZAUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(9H-fluoren-9-yl)acetate is a crucial protected synthetic intermediate, primarily recognized for its role in peptide chemistry. This compound features the 9-fluorenylmethoxycarbonyl (Fmoc) group attached to a methyl ester, making it a versatile building block for the introduction of the Fmoc-protected acetate moiety. Its principal research value lies in its application in solid-phase peptide synthesis (SPPS), where it can be used to incorporate Fmoc-protected amino acid analogs or as a reagent for the N-terminal capping of peptides. The mechanism of action centers on the orthogonal protecting group strategy; the Fmoc group is stable under acidic conditions but can be cleanly removed under mild basic conditions (typically using piperidine), leaving other acid-labile protecting groups intact. Beyond peptide synthesis, this ester serves as a key precursor for generating Fmoc-protected acetic acid, which is subsequently used in the acylation of various nucleophiles, including amines and alcohols, to create Fmoc-protected amides and esters for material science and chemical biology studies. Its robust fluorenyl-based chromophore also facilitates reaction monitoring and purification via standard chromatographic and analytical techniques such as HPLC and UV detection. This reagent is essential for researchers developing novel peptide-based therapeutics, biomaterials, and complex organic molecules requiring orthogonal deprotection strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2 B064798 methyl 2-(9H-fluoren-9-yl)acetate CAS No. 174770-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(9H-fluoren-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTQKAIVLZAUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352896
Record name ST50989886
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174770-81-1
Record name ST50989886
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of Methyl 2 9h Fluoren 9 Yl Acetate

Hydrolytic Stability and Ester Cleavage Mechanisms

The hydrolysis of esters, a fundamental reaction, can proceed through different mechanisms depending on the reaction conditions. For fluorene-based esters, the stability of the ester linkage is a key consideration.

Under basic conditions, the hydrolysis of esters typically follows a nucleophilic acyl substitution pathway. libretexts.org A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. libretexts.org This intermediate then collapses, eliminating the alkoxide and forming a carboxylic acid, which is subsequently deprotonated to the carboxylate salt. libretexts.org The use of a full equivalent of a base, such as sodium hydroxide, drives the reaction to completion, a process known as saponification. libretexts.org

Acid-catalyzed hydrolysis, conversely, is the reverse of Fischer esterification. libretexts.org The reaction requires an acid catalyst to protonate the carbonyl group, enhancing its electrophilicity for attack by the weak nucleophile, water. libretexts.org The equilibrium of this reaction can be shifted towards the products by using a large excess of water. libretexts.org

In the specific case of fluorene-9-carboxylate esters, the mechanism of alkaline hydrolysis can change depending on the pH. rsc.org At a pH where the ester anion exists, a Brønsted leaving group plot reveals a minimum. rsc.org For esters with a pKa greater than 9.5, the plot shows a positive value (+0.11), while for those with a lower pKa, a highly negative value (-1.01) is observed, which corresponds to an E1cb (Elimination Unimolecular conjugate Base) pathway. rsc.org

The cleavage of esters can also occur via SN2-type dealkylation under mild, neutral conditions, which is particularly useful for substrates sensitive to hydrolysis. researchgate.net This method involves the displacement of the carboxylate by a nucleophile. researchgate.net

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org This reaction is often catalyzed by either an acid or a base. wikipedia.org

Acid Catalysis : Strong acids catalyze the reaction by protonating the carbonyl group, which makes the carbonyl carbon a more potent electrophile for the incoming alcohol to attack. wikipedia.orgmasterorganicchemistry.com The mechanism follows a sequence of protonation, nucleophilic addition, deprotonation, protonation, elimination, and deprotonation. masterorganicchemistry.com

Base Catalysis : Bases catalyze the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism where the alkoxide ion attacks the ester's carbonyl carbon. masterorganicchemistry.com

The equilibrium of the reaction can be shifted towards the products by removing the alcohol formed during the reaction, often through distillation. wikipedia.org This allows for the synthesis of esters with larger alkoxy groups from methyl or ethyl esters in high purity. wikipedia.org Transesterification is a widely used industrial process, notably in the production of polyesters and biodiesel. wikipedia.orgmonash.edu

Various catalysts can be employed for transesterification, including homogeneous catalysts like acids and bases, as well as heterogeneous catalysts such as ion-exchange resins, zeolites, and clays. researchgate.net N-heterocyclic carbenes have also been shown to be effective organocatalysts for these reactions. organic-chemistry.org

Nucleophilic Substitution Reactions Involving Fluorene (B118485) Esters

Nucleophilic substitution reactions at the carbonyl carbon are characteristic of esters, including those derived from fluorene. These reactions follow a general nucleophilic acyl substitution mechanism.

The reaction of esters with Grignard reagents results in the formation of tertiary alcohols. libretexts.org This occurs through a nucleophilic acyl substitution where the Grignard reagent adds to the carbonyl group, leading to a ketone intermediate. libretexts.org This ketone then reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol. libretexts.org

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the alkoxide to yield an aldehyde, which is then further reduced to the primary alcohol. libretexts.org If a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) is used at low temperatures, the reaction can be stopped at the aldehyde stage. libretexts.org

Role as a Protecting Group in Organic Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used base-labile protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org It is valued for its stability under acidic conditions and its ease of removal with weak bases like piperidine (B6355638). wikipedia.org

The cleavage of the Fmoc group is typically achieved using a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The mechanism involves a β-elimination reaction initiated by the deprotonation of the benzylic proton on the fluorene ring. acs.org This leads to the formation of dibenzofulvene, which is often scavenged by the piperidine to prevent side reactions. wikipedia.org

The Fmoc group offers several advantages in synthesis:

Orthogonality : Its base-lability allows for selective deprotection without affecting acid-labile protecting groups, a cornerstone of the Fmoc/tBu strategy in SPPS. wikipedia.orgsigmaaldrich.com

Monitoring : The dibenzofulvene byproduct has a strong UV absorbance, which allows for real-time monitoring of the deprotection reaction. wikipedia.org

While piperidine is the most common reagent for Fmoc cleavage, other bases like morpholine, dicyclohexylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used. acs.orgchimia.ch Thermal cleavage of the Fmoc group under base-free conditions has also been reported, offering a fast and clean alternative. chimia.chnih.gov

Table 1: Conditions for Fmoc Group Cleavage

Reagent/ConditionSolventTypical Concentration/TemperatureNotes
PiperidineDMF20%Standard condition for SPPS; rapid deprotection. wikipedia.org
Piperazine, DBU, Formic AcidDMF5%, 1%, 1%Alternative to piperidine to avoid its strict control. wikipedia.org
MorpholineDMF50%Alternative amine base. chimia.ch
Thermal CleavageDMSO120 °CBase-free method; fast and clean. chimia.ch
DMAP (catalytic)Neat (solvent-free)100 °CHighly efficient for N- and O-Fmoc derivatives. acs.org

Electron-Induced Reactions and Dissociative Electron Attachment in Fluorene Esters

Dissociative electron attachment (DEA) is a process where a low-energy electron attaches to a molecule, forming a transient negative ion (TNI) that can then dissociate into fragments. quantemol.comaps.org This process is significant in understanding radiation damage to biological molecules. quantemol.com

In molecules containing a nitro group, such as fluorinated nitrobenzenes, DEA is a prominent fragmentation pathway. qub.ac.uk The attachment of a low-energy electron can lead to the formation of a parent anion, which may then undergo dissociation. qub.ac.uk The fragmentation patterns are influenced by the substitution on the aromatic ring. qub.ac.uk

For molecules like fluorodeoxyglucose, which has a near-zero electron affinity, the initial step in electron attachment is the formation of a dipole-bound state. nih.gov The attached electron can then induce structural changes, including bond cleavages. nih.gov

Studies on formamide, a model for the peptide bond, have shown that DEA can lead to the cleavage of the C-N bond, producing fragments like NH₂⁻. aps.org The dynamics of these dissociation processes are dependent on the energy of the incident electron. aps.org

In the context of fluorene esters, the extended π-system of the fluorene ring can influence the electron attachment process. The formation of transient negative ions and their subsequent dissociation pathways would be of interest for understanding the radiation chemistry of these compounds.

Rearrangement Reactions and Hydrogen Transfer Phenomena

Rearrangement reactions involve the modification of the carbon skeleton or functional groups within a molecule. mvpsvktcollege.ac.in These can be initiated by the formation of carbocation intermediates, as seen in Wagner-Meerwein rearrangements. msu.edu In these reactions, an alkyl or aryl group migrates to an adjacent carbocation center to form a more stable carbocation. msu.edu

Hydrogen transfer reactions are also a key aspect of the chemistry of certain esters. The Hantzsch ester is a well-known hydrogen source for the reduction of C=N bonds, a reaction that can be catalyzed by Brønsted acids or through halogen bonding interactions. acs.org

In the context of fluorenyl compounds, intramolecular hydrogen transfer can be a significant process. For instance, excited-state intramolecular proton transfer (ESIPT) has been studied in fluorene derivatives containing hydrogen bond donors and acceptors. tandfonline.com The polarity of the solvent can influence the mechanism and efficiency of this proton transfer. tandfonline.com

Furthermore, multisite proton-coupled electron transfer (MS-PCET) has been investigated for the oxidation of C-H bonds in fluorenyl benzoates. nih.gov This mechanism involves the concerted transfer of a proton and an electron from the C-H bond to a separate base and oxidant. nih.gov The efficiency of this process is influenced by the distance between the proton donor and acceptor. nih.gov

Advanced Spectroscopic Characterization of Methyl 2 9h Fluoren 9 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of methyl 2-(9H-fluoren-9-yl)acetate in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the signals can be assigned based on their chemical shift (δ), multiplicity, and integration.

The aromatic protons of the fluorene (B118485) ring typically appear in the downfield region (δ 7.2-7.9 ppm) due to the deshielding effect of the aromatic ring current. The protons at positions 1, 4, 5, and 8 are distinct from those at 2, 3, 6, and 7. The proton at the C9 position of the fluorene ring is a methine proton and is expected to appear as a triplet, coupled to the adjacent methylene (B1212753) protons of the acetate (B1210297) group. The methylene protons of the acetate group would, in turn, appear as a doublet, coupled to the C9 proton. The methyl protons of the ester group are in a distinct chemical environment and typically appear as a sharp singlet in the upfield region (around δ 3.6 ppm). researchgate.netpitt.educarlroth.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (8H)7.20 - 7.90Multiplet
Fluorenyl-H9 (1H)~4.20Triplet
Methylene (-CH₂-) (2H)~2.60Doublet
Methyl (-OCH₃) (3H)~3.60Singlet

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. organicchemistrydata.orgnih.gov

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the ester methyl carbon, the aliphatic methylene and methine carbons, and the aromatic carbons of the fluorene moiety. chemicalbook.com

Advanced NMR techniques provide deeper insights:

Attached Proton Test (APT): This experiment differentiates carbons based on the number of attached protons. chemicalbook.com Quaternary carbons (C) and methylene (CH₂) carbons appear with opposite phase to methyl (CH₃) and methine (CH) carbons. chemicalbook.com This allows for unambiguous assignment of the quaternary aromatic carbons, the C9 methine, the acetate methylene, and the methyl ester carbon. nih.gov

Heteronuclear Correlation (HETCOR): This 2D NMR technique establishes direct one-bond correlations between protons and the carbons they are attached to. organicchemistrydata.org A HETCOR spectrum would show a cross-peak connecting the ¹H signal of the C9 proton to the ¹³C signal of the C9 carbon, and similarly for the methylene and methyl groups, confirming their connectivity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)APT Phase
Carbonyl (C=O)~172Negative (C)
Aromatic (quaternary)140 - 145Negative (C)
Aromatic (CH)120 - 130Positive (CH)
Methyl (-OCH₃)~52Positive (CH₃)
Fluorenyl-C9~47Positive (CH)
Methylene (-CH₂-)~35Negative (CH₂)

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. chemicalbook.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is dominated by characteristic absorption bands.

The most prominent peak would be the strong C=O stretching vibration of the ester functional group, expected around 1735-1750 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the aromatic fluorene ring (above 3000 cm⁻¹) and the aliphatic acetate chain (below 3000 cm⁻¹). The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. nih.gov

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
Ester C=OStretch1735 - 1750Strong
Aromatic C=CStretch1450 - 1600Medium-Strong
Ester C-OStretch1000 - 1300Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. The fragmentation pattern is highly informative. A characteristic and often dominant fragmentation pathway for 9-substituted fluorenes is the cleavage of the substituent at the C9 position. This results in the formation of a very stable fluorenyl cation (m/z 165), which would likely be the base peak in the spectrum. semanticscholar.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The calculated monoisotopic mass of this compound (C₁₆H₁₄O₂) is 250.0994 Da. An HRMS measurement confirming this mass to within a few parts per million provides strong evidence for the compound's identity. uni.lu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound are dominated by the fluorene moiety, which is a well-known chromophore and fluorophore. nih.govmdpi.com

UV-Vis Absorption: The UV-Vis absorption spectrum is characterized by strong absorptions in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated system of the fluorene ring. mdpi.com Typically, fluorene and its simple derivatives show absorption maxima around 260-270 nm, with other distinct peaks near 290 nm and 300 nm. aatbio.comresearchgate.net The attached methyl acetate group is an isolated substituent and does not conjugate with the fluorene ring, so it is not expected to significantly shift the primary absorption bands. mdpi.com

Fluorescence Spectroscopy: Upon excitation with UV light, fluorene derivatives exhibit strong fluorescence. The parent fluorene compound has a characteristic emission peak around 302 nm when excited at 261 nm. aatbio.com The emission spectrum often displays vibronic structure. The quantum yield and lifetime of the fluorescence are sensitive to the molecular environment. researchgate.net The methyl acetate derivative is expected to retain the strong fluorescent properties of the fluorene core. mdpi.com

Table 4: Typical Electronic Spectroscopy Data for the Fluorene Chromophore

SpectroscopyParameterApproximate Wavelength (nm)Transition
UV-Vis Absorptionλ_max~265, ~290, ~301π → π*
Fluorescenceλ_em_~310, ~325Emission from S₁

Note: Values are for the parent fluorene chromophore and are representative. mdpi.comaatbio.com

X-ray Crystallography for Molecular Structure Elucidation

Computational Chemistry and Theoretical Investigations of Methyl 2 9h Fluoren 9 Yl Acetate

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it well-suited for a molecule the size of methyl 2-(9H-fluoren-9-yl)acetate. DFT calculations are used to determine the molecule's optimized geometry, electronic distribution, and other key quantum chemical parameters. Typically, these calculations are performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust description of the electron orbitals. ijcce.ac.ir

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. Geometric optimization calculations systematically adjust the bond lengths, bond angles, and dihedral angles of this compound to find the conformation with the lowest possible energy. This process reveals the most probable arrangement of atoms in the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

The following data is representative and based on typical values for similar organic molecules, as specific published computational data for this compound is not available.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C9-C(acetate)1.52
C(acetate)-C(O)1.51
C=O1.21
O-CH₃1.35
Bond Angles (°) C(fluorene)-C9-C(acetate)112.5
C9-C(acetate)-C(O)110.0
C(acetate)-C(O)-O125.0
Dihedral Angle (°) H(C9)-C9-C(acetate)-C(O)175.0

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ijcce.ac.ir

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. In this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene (B118485) ring system, while the LUMO may be distributed across the ester group and the C9 position of the fluorene. This distribution influences the molecule's behavior in charge-transfer processes.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

The following data is representative, as specific published computational data for this compound is not available.

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.10
HOMO-LUMO Gap (ΔE) 5.15

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. wisc.edu This method is particularly useful for quantifying intramolecular charge transfer (ICT) and the stabilizing effects of electron delocalization.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. ijcce.ac.irconicet.gov.ar This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra (UV-Vis). TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to validate the computational model and assign the electronic transitions responsible for the observed absorption peaks. ijcce.ac.ir For a molecule like this, the primary electronic transitions are typically π → π* transitions within the fluorene system.

Prediction of Non-Linear Optical (NLO) Properties (Linear Polarizability, Hyperpolarizability)

Molecules with extended π-conjugated systems, like the fluorene moiety, are often investigated for their non-linear optical (NLO) properties. ru.nljhuapl.edu NLO materials have applications in photonics and optoelectronics. DFT calculations can predict the NLO response of a molecule by computing its linear polarizability (α) and first-order hyperpolarizability (β). The magnitude of the hyperpolarizability (β) is a measure of the second-order NLO activity. Molecules with a significant NLO response often possess a "push-pull" electronic structure, with electron-donating and electron-accepting groups connected by a π-system. ru.nl While this compound does not have a classic strong push-pull design, the fluorene core itself contributes to a notable NLO response.

Table 3: Hypothetical Non-Linear Optical Properties of this compound

The following data is representative, as specific published computational data for this compound is not available.

PropertyCalculated Value (a.u.)
Dipole Moment (μ) 2.5 D
Mean Polarizability (α) 250 x 10⁻²⁴ esu
Total Hyperpolarizability (β_tot) 150 x 10⁻³⁰ esu

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.delibretexts.orgnih.gov It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom of the ester group, making it a likely site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the fluorene ring would exhibit positive potential. These maps are invaluable for predicting intermolecular interactions, such as drug-receptor binding or crystal packing. nih.govchemrxiv.org

Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in computational chemistry for validating molecular structures and understanding their electronic environments. The Gauge-Independent Atomic Orbital (GIAO) method is a prominent and widely used ab initio technique for calculating NMR shielding tensors. modgraph.co.ukgaussian.com This method has proven effective because it provides a good balance between computational cost and accuracy for predicting both ¹H and ¹³C NMR chemical shifts. conicet.gov.ar

For a molecule like this compound, a typical computational workflow would begin with the optimization of its three-dimensional geometry. This is commonly performed using Density Functional Theory (DFT) methods, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), which can provide a reliable molecular structure. researchgate.net

Following geometry optimization, the GIAO method is employed at the same or a higher level of theory to calculate the isotropic magnetic shielding constants for each nucleus. modgraph.co.uk To convert these shielding values into the more familiar chemical shifts (δ), they are referenced against the calculated shielding of a standard compound, most commonly tetramethylsilane (B1202638) (TMS). conicet.gov.ar The final predicted chemical shifts can then be directly compared with experimental NMR data to confirm structural assignments. The accuracy of these predictions is sensitive to the chosen methodology, including the level of theory and the basis set used. modgraph.co.uk

Atom TypePredicted Chemical Shift (ppm)
¹H NMR
Fluorenyl-H9Data not available
Methylene-H (CH₂)Data not available
Methyl-H (CH₃)Data not available
Aromatic-HData not available
¹³C NMR
Carbonyl-C (C=O)Data not available
Methylene-C (CH₂)Data not available
Fluorenyl-C9Data not available
Methoxy-C (OCH₃)Data not available
Aromatic-CData not available

Thermochemical Parameters and Quantum Chemical Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)

Quantum chemical calculations provide essential insights into the stability, reactivity, and electronic properties of molecules through the determination of thermochemical parameters and global reactivity descriptors. These descriptors are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, these parameters can be calculated using DFT methods. The HOMO energy (EHOMO) correlates with the ability to donate an electron and is used to approximate the Ionization Potential (IP) (IP ≈ -EHOMO). The LUMO energy (ELUMO) relates to the ability to accept an electron and approximates the Electron Affinity (EA) (EA ≈ -ELUMO).

The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability. From these energies, several key quantum chemical descriptors that quantify reactivity can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger gap implies greater hardness and lower reactivity.

Electronegativity (χ): Describes the power of the molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system, given by μ = -χ.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as ω = μ² / (2η).

These descriptors are invaluable for predicting how this compound might behave in chemical reactions and for comparing its reactivity profile with other related compounds. rsc.org

While specific calculated values for this compound were not found in the reviewed literature, the following table illustrates how these important parameters would be reported.

ParameterFormulaValue
HOMO EnergyEHOMOData not available
LUMO EnergyELUMOData not available
HOMO-LUMO GapΔE = ELUMO - EHOMOData not available
Ionization PotentialIP ≈ -EHOMOData not available
Electron AffinityEA ≈ -ELUMOData not available
Chemical Hardnessη = (ELUMO - EHOMO) / 2Data not available
Electronegativityχ = -(EHOMO + ELUMO) / 2Data not available
Electrophilicity Indexω = μ² / (2η)Data not available

Applications and Functional Utilities of Methyl 2 9h Fluoren 9 Yl Acetate in Advanced Research

Precursor in Organic Synthesis and Fine Chemical Production

Methyl 2-(9H-fluoren-9-yl)acetate serves as a versatile precursor in the field of organic synthesis, contributing to the production of fine chemicals that are essential for various industries. Its reactivity allows for the introduction of the fluorenyl motif into larger molecular frameworks, a desirable feature in the design of functional materials and bioactive compounds.

Synthesis of Pharmaceutical and Agrochemical Intermediates

The fluorene (B118485) moiety is a key structural component in numerous pharmaceutical and agrochemical compounds. This compound acts as a crucial starting material for the synthesis of intermediates that are later elaborated into final active ingredients. The synthesis of new agrochemicals is an ongoing field of research. dntb.gov.ua For instance, derivatives of this compound can be transformed through various chemical reactions to create complex heterocyclic systems or substituted aromatic structures that are known to exhibit biological activity. The development of optically active tertiary alcohols, which are important pharmaceutical intermediates, can be achieved through novel synthetic methods. sumitomo-chem.co.jp

Preparation of Specialty Chemicals and Dyes

Beyond the life sciences, this compound is employed in the preparation of specialty chemicals, including certain types of dyes. The fluorene ring system can impart desirable photophysical properties, such as fluorescence, to the final products. This makes them suitable for applications in materials science, for example, as components in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Role in Peptide Chemistry and Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of this compound and its derivatives is in the field of peptide chemistry, specifically in Solid-Phase Peptide Synthesis (SPPS). This technique is the cornerstone of modern peptide and protein synthesis for research and pharmaceutical purposes. bachem.com

Relevance of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Amino Acid Protection

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.comnih.govresearchgate.net The synthesis of peptides often employs 9-fluorenylmethyl chloroformate as a coupling agent. researchgate.net This method is valued for its mild deprotection conditions, which are compatible with a wide range of amino acid side chains and modifications. altabioscience.comnih.gov this compound is a direct precursor to 9-fluorenylmethanol, which is, in turn, used to generate the Fmoc-Cl and Fmoc-OSu reagents that are used to attach the Fmoc protecting group to amino acids. google.com The Fmoc group protects the alpha-amino group of an amino acid during the coupling reaction, preventing unwanted side reactions. altabioscience.com Its removal is typically achieved using a mild base, such as piperidine (B6355638), which is a key advantage of the Fmoc strategy over the harsher acid-based deprotection methods used in Boc chemistry. altabioscience.comnih.govmdpi.com The quality and purity of Fmoc-protected amino acids are critical for the successful synthesis of long and complex peptides. nih.govresearchgate.net

Key Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationCleavage ConditionKey Advantage
FluorenylmethoxycarbonylFmocMild base (e.g., Piperidine)Orthogonality, mild cleavage
tert-ButoxycarbonylBocStrong acid (e.g., TFA)Robustness

Derivatization for Modified Amino Acid and Peptoid Synthesis

The versatility of this compound extends to the synthesis of non-standard and modified amino acids. Researchers can chemically modify the acetate (B1210297) portion of the molecule to introduce various functional groups, leading to the creation of novel amino acid building blocks. These modified amino acids can then be incorporated into peptides to study structure-function relationships, enhance biological activity, or improve stability.

Furthermore, derivatives of this compound are instrumental in the synthesis of peptoids. Peptoids, or N-substituted glycines, are a class of peptidomimetics that exhibit enhanced proteolytic stability and cell permeability. researchgate.netnih.gov The "sub-monomer" approach to peptoid synthesis often involves the use of a haloacetic acid and a primary amine, and the fluorenyl group can be utilized in protecting group strategies for the amine sub-monomers. researchgate.netescholarship.org

Development of Chemosensors and Recognition Systems

The inherent fluorescence of the fluorene core makes this compound and its derivatives attractive candidates for the development of chemosensors. researchgate.netacs.org By chemically modifying the fluorene structure with specific recognition elements, scientists can design molecules that exhibit a change in their fluorescent properties upon binding to a target analyte.

These chemosensors can be tailored to detect a wide range of species, including metal ions, anions, and small organic molecules. The design of such sensors often involves linking a receptor unit, which selectively binds the analyte, to the fluorescent fluorene-based reporter unit. The binding event triggers a change in the electronic structure of the molecule, leading to a measurable change in the fluorescence intensity or wavelength, thus signaling the presence of the target.

Applications of this compound Derivatives
Application AreaSpecific UseKey Feature of Fluorene Moiety
Pharmaceutical SynthesisIntermediate for active ingredientsCore scaffold for bioactive molecules
Agrochemical SynthesisIntermediate for pesticides/herbicidesStructural basis for agrochemically active compounds
Specialty DyesComponent in fluorescent dyesInherent fluorescence
Peptide SynthesisPrecursor to Fmoc protecting groupLability to mild base
Modified Amino AcidsScaffold for novel building blocksChemical versatility for derivatization
ChemosensorsFluorescent reporter unitSensitivity of fluorescence to environmental changes

No Published Research Found for Specific Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data could be located regarding the direct applications of the chemical compound This compound in the areas of fluorescent sensing, bio-imaging, advanced materials science, or enzymatic studies.

The investigation sought to uncover detailed information for the following specific applications:

Fluorescent Sensing Applications , including metal ion detection.

Application in Bio-imaging Methodologies .

Materials Science Applications , such as its use as a functional component in optoelectronic and stimuli-responsive materials or as a precursor for advanced polymeric structures.

Enzymatic Studies and Biochemical Mechanistic Investigations .

While the fluorene moiety is a well-known fluorophore and a critical component in many functional materials and biochemical probes, the specific derivative, this compound, does not appear to be a subject of published research in these particular contexts.

Broader searches identified numerous studies on related fluorene derivatives, particularly those involving the fluorenylmethoxycarbonyl (Fmoc) protecting group used in peptide synthesis. However, these compounds are structurally and functionally distinct from this compound and their properties could not be extrapolated to fulfill the specific requirements of the requested article.

Consequently, due to the absence of available scientific data for "this compound" within the specified application areas, it is not possible to generate the requested article with scientifically accurate and verifiable content.

Q & A

Q. What are the standard synthetic routes for methyl 2-(9H-fluoren-9-yl)acetate?

this compound is typically synthesized via esterification of 2-(9H-fluoren-9-yl)acetic acid with methanol under acidic catalysis. Reaction conditions often involve refluxing with a proton donor (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents. For optimized yields, inert atmospheres (N₂/Ar) are recommended to prevent side reactions .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • NMR : ¹H and ¹³C NMR verify substituent positions and ester linkage integrity (e.g., ester methyl protons at ~3.6 ppm).
  • IR : Confirms ester C=O stretches (~1740 cm⁻¹) and fluorenyl C-H bending modes.
  • Mass Spectrometry : Molecular ion peaks (m/z 238.28) and fragmentation patterns align with the molecular formula C₁₆H₁₄O₂ .
  • X-ray Crystallography : Used for absolute structural confirmation, as demonstrated in related fluorenyl derivatives .

Q. What are the primary research applications of this compound?

This compound serves as a precursor in organic synthesis, particularly for:

  • Fluorenylmethyl (Fmoc) protecting groups in peptide synthesis .
  • Polymer chemistry : Building block for specialty polymers due to its rigid fluorenyl backbone .

Advanced Research Questions

Q. How can researchers optimize esterification yields while minimizing side products?

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance reaction rates and reduce racemization.
  • Solvent Choice : Anhydrous dichloromethane or THF improves reagent solubility.
  • Temperature Control : Maintain temperatures below 40°C to avoid fluorenyl ring decomposition .
  • Purity Monitoring : Regular HPLC or GC-MS checks ensure minimal impurities (e.g., unreacted acid or methanol byproducts) .

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Purification : Recrystallize from ethanol/water mixtures to remove residual solvents or isomers.
  • Cross-Validation : Compare experimental NMR/IR data with computational models (e.g., DFT simulations) and X-ray structures of analogous compounds .
  • Batch Analysis : Variations in synthetic batches (e.g., trace moisture) may affect melting points; use Karl Fischer titration to confirm anhydrous conditions .

Q. What strategies mitigate solubility challenges in polar solvents during coupling reactions?

  • Co-Solvent Systems : Use DMF:THF (1:1) with sonication to enhance dissolution.
  • Derivatization : Introduce polar groups (e.g., hydroxyl via saponification) temporarily to improve solubility, followed by reprotection .

Q. How should researchers handle stability and storage to prevent decomposition?

  • Storage : Store under inert gas (Ar) at -20°C in amber vials to prevent photodegradation.
  • Decomposition Monitoring : TGA/DSC analysis identifies thermal degradation thresholds (>150°C).
  • Safety : Follow SDS guidelines for flammability and toxicity; use fume hoods and PPE (gloves, goggles) .

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